4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate
Description
Properties
IUPAC Name |
[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O6/c1-29(2,3)22-13-7-21(8-14-22)28(31)35-23-15-9-19(10-16-23)24(30)17-11-20-12-18-25(32-4)27(34-6)26(20)33-5/h7-18H,1-6H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUHWLJELWYLPR-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-tert-butylbenzoyl chloride in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol under reflux.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its anti-cancer properties, showing efficacy in inhibiting cancer cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in cellular processes. For instance, it can bind to the colchicine binding site on tubulin, preventing microtubule polymerization and thus inhibiting cell division . Additionally, it may interact with heat shock protein 90 (Hsp90), disrupting its function and leading to the degradation of client proteins essential for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoate/Ester Group
4-[(E)-3-(2,3,4-Trimethoxyphenyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate
- Structure : Differs by a 4-methyl group instead of tert-butyl in the benzoate moiety.
- Molecular Weight : 432.47 g/mol (C₂₆H₂₄O₆) .
- Electron-donating effects of methyl vs. tert-butyl may alter hydrolysis rates of the ester bond.
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30)
- Structure : Replaces the benzoate ester with a phenyl carbamate group.
- Bioactivity : Demonstrates 51.8% nematode mortality at 24 hours, the highest in its series .
- Key Differences :
- Carbamates form stronger hydrogen bonds than esters, enhancing target interaction.
- The absence of a bulky substituent (e.g., tert-butyl) may improve membrane permeability but reduce binding specificity.
Core Structure Modifications
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
- Structure : Features an acetamide group instead of the benzoate ester.
- Bioactivity: Superior antinociceptive activity in mice compared to aspirin and acetaminophen .
- Key Differences :
- The nitro group (electron-withdrawing) contrasts with the trimethoxy (electron-donating) group, affecting electronic distribution and target affinity.
- Acetamide’s hydrogen-bonding capacity may enhance receptor binding but reduce metabolic resistance.
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Derivatives
- Structure : Retains the chalcone backbone but replaces the ester with a hydroxyl group.
- Synthesis : Prepared via Claisen-Schmidt condensation, similar to the target compound .
- Key Differences :
- Hydroxyl groups increase polarity, reducing lipophilicity and altering pharmacokinetics.
- Trimethoxy substitution in the target compound enhances steric bulk and may improve resistance to oxidative degradation.
Structural and Functional Insights
- Its electron-donating nature may stabilize charge-transfer interactions .
- tert-Butyl vs. Methyl : The tert-butyl group in the target compound likely improves metabolic stability and prolongs half-life compared to methyl analogs .
- Ester vs. Carbamate : Carbamates in analogs show higher bioactivity in nematicidal assays, but esters like the target compound may offer better synthetic scalability .
Biological Activity
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of chalcones and benzoates, has been investigated for various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C25H28O6. Its structural features include:
- A chalcone backbone that is known for its diverse biological activities.
- Methoxy groups that may enhance its solubility and bioactivity.
- A tert-butyl group , which can influence the lipophilicity and stability of the compound.
| Property | Value |
|---|---|
| Molecular Weight | 424.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not reported |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
Anticancer Properties
Several studies have reported that chalcone derivatives possess anticancer activity. The compound has shown promise in:
- Inducing apoptosis in cancer cell lines.
- Inhibiting cell proliferation through various signaling pathways.
For instance, a study demonstrated that chalcone derivatives can inhibit the growth of breast cancer cells by modulating the expression of apoptosis-related genes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Chalcones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial membranes or inhibition of essential microbial enzymes.
Case Studies and Research Findings
- Anticancer Study : In vitro studies on human cancer cell lines showed that this compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Antioxidant Assessment : The DPPH radical scavenging assay revealed that this compound effectively neutralizes free radicals, suggesting its potential as a natural antioxidant.
- Anti-inflammatory Research : In a model of acute inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers in animal models.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | Study A |
| Anticancer | Induces apoptosis in cancer cells | Study B |
| Anti-inflammatory | Reduces edema in animal models | Study C |
| Antimicrobial | Inhibits growth of pathogens | Study D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
